2,5-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound, in particular, has been studied for its potential therapeutic applications in various fields, including medicine and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous alkaline medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic agent for treating diseases such as Alzheimer’s disease.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound inhibits the activity of certain enzymes, leading to the disruption of essential biochemical pathways. For example, it has been shown to inhibit cholinesterase enzymes, which play a crucial role in the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
Uniqueness
2,5-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at positions 2 and 5 enhances its reactivity and potential therapeutic effects compared to similar compounds.
Properties
Molecular Formula |
C14H11Cl2NO4S |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-9-1-3-11(16)14(7-9)22(18,19)17-10-2-4-12-13(8-10)21-6-5-20-12/h1-4,7-8,17H,5-6H2 |
InChI Key |
LBVISDHRSVMBSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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